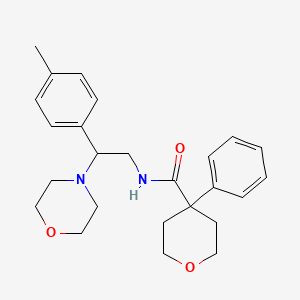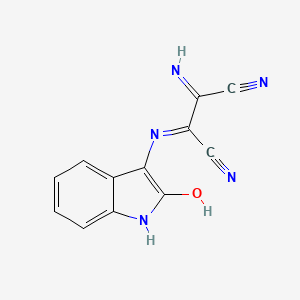
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C16H14ClNO5S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound could involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring . The key step for electrophilic aromatic substitution is the formation of a cationic intermediate by the attack of an electrophile at carbon .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14ClNO5S/c1-2-23-14-8-7-13 (9-15 (14)24 (17,21)22)18-16 (20)12-5-3-11 (10-19)4-6-12/h3-10H,2H2,1H3, (H,18,20) .Chemical Reactions Analysis
Electrophilic aromatic substitution is a likely reaction involving this compound . This reaction involves the formation of a cationic intermediate by the attack of an electrophile at carbon . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Mécanisme D'action
Mode of Action
Sulfonyl chlorides are known to be reactive electrophiles that can undergo nucleophilic substitution reactions . They can form a sigma-bond with nucleophiles, generating a positively charged intermediate . This suggests that EFS may interact with its targets through similar mechanisms.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride involves the reaction of 2-ethoxy-5-aminobenzenesulfonic acid with 4-formylbenzoyl chloride in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with phosphorus oxychloride and ethyl alcohol to yield the final product.", "Starting Materials": [ "2-ethoxy-5-aminobenzenesulfonic acid", "4-formylbenzoyl chloride", "thionyl chloride", "triethylamine", "phosphorus oxychloride", "ethyl alcohol" ], "Reaction": [ "Step 1: 2-ethoxy-5-aminobenzenesulfonic acid is reacted with thionyl chloride and triethylamine to form the corresponding sulfonyl chloride intermediate.", "Step 2: The sulfonyl chloride intermediate is then reacted with 4-formylbenzoyl chloride in the presence of triethylamine to form the desired product intermediate.", "Step 3: The intermediate is then treated with phosphorus oxychloride and ethyl alcohol to yield the final product, 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride." ] } | |
Numéro CAS |
680618-05-7 |
Formule moléculaire |
C16H14ClNO5S |
Poids moléculaire |
367.8 |
Nom IUPAC |
2-ethoxy-5-[(4-formylbenzoyl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C16H14ClNO5S/c1-2-23-14-8-7-13(9-15(14)24(17,21)22)18-16(20)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20) |
Clé InChI |
RUXFEKGAYVFIGX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)

![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2391706.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2391709.png)
![1-Methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]triazole-4-carboxamide](/img/structure/B2391710.png)


![8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391713.png)
![3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone](/img/structure/B2391715.png)
![N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide](/img/structure/B2391716.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2391720.png)
